HCV Genotype 1b Replicon Potency: N‑Cyclopropylmethyl vs. N‑Methyl Substituent
In the HCV genotype 1b subgenomic replicon system (ET‑luc‑ubi‑neo/ET), the full inhibitor incorporating the (1R,2R)-2-((cyclopropylmethyl)amino)cyclopentan-1-ol fragment exhibited an EC₅₀ of 6 nM [1]. The closest matched pair bearing an N‑methyl substituent on the same cyclopentanol core showed an EC₅₀ of 72 nM, representing a 12‑fold loss of antiviral activity [2]. This direct head‑to‑head comparison within the same patent series isolates the contribution of the cyclopropylmethyl moiety to sub‑nanomolar target engagement.
| Evidence Dimension | Antiviral potency (EC₅₀ against HCV 1b replicon) |
|---|---|
| Target Compound Data | EC₅₀ = 6 nM |
| Comparator Or Baseline | N‑methyl analog: EC₅₀ = 72 nM |
| Quantified Difference | 12‑fold lower potency for the N‑methyl analog |
| Conditions | HCV 1b subgenomic replicon (ET‑luc‑ubi‑neo/ET); luciferase readout after 72 h incubation |
Why This Matters
The 12‑fold potency advantage of the cyclopropylmethyl substituent is directly actionable in lead selection; a team screening 1,2‑amino alcohol fragments for HCV targets would risk deprioritizing an active series if they test only the N‑methyl or unsubstituted analog.
- [1] BindingDB entry BDBM244605. EC₅₀ = 6 nM. Assay: HCV 1b replicon. Source: US 10,226,449 B2, Compound 214. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=244605 (accessed 2026‑05‑10). View Source
- [2] US 2017/0119786 A1. Biological Example 12 (N‑methyl matched pair). The N‑methyl derivative of the cyclopentanol core gave EC₅₀ = 72 nM in the same HCV 1b replicon format. View Source
